1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiadiazole and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the phenyl and thiadiazole groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the thiadiazole ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar compounds to 1-[3-(3-Methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno[2,3-c]pyrrole derivatives and thiadiazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of these groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[3-(3-methylbutoxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-14(2)11-12-31-17-8-6-7-16(13-17)21-20-22(29)18-9-4-5-10-19(18)32-23(20)24(30)28(21)25-27-26-15(3)33-25/h4-10,13-14,21H,11-12H2,1-3H3 |
InChI Key |
PIBZASOECFWKJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCCC(C)C |
Origin of Product |
United States |
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